molecular formula C23H21ClFN5O2 B611617 N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide CAS No. 877856-17-2

N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide

Cat. No. B611617
M. Wt: 453.9
InChI Key: FZODHQCUEWKCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VA-111913 is a vasopressin receptor antagonist potentially for the treatment of dysmenorrhea

Scientific Research Applications

  • Benzodiazepine Receptor Interaction : A study by Baraldi et al. (1985) explored the synthesis of various benzodiazepine derivatives, including ones similar to the compound , for their potential to bind to benzodiazepine receptors. These compounds showed affinities for the receptors, suggesting their potential application in neurological research (Baraldi et al., 1985).

  • Heterocyclic Synthesis and Antimicrobial Activity : Hafez et al. (2015) conducted research on the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, including structures similar to this compound. These derivatives were evaluated for their antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Hafez et al., 2015).

  • Antimicrobial and Anti-Inflammatory Agents : Kendre et al. (2015) synthesized a series of benzodiazepine derivatives with an aryl sulfonate moiety, evaluating them for antimicrobial and anti-inflammatory activities. This research contributes to understanding the potential therapeutic applications of benzodiazepine derivatives in treating infections and inflammation (Kendre et al., 2015).

  • Synthesis and Benzodiazepine Binding Activity : Francis et al. (1991) investigated novel triazoloquinazolinones related to pyrazoloquinolinones, which are structurally related to the compound . They found some of these compounds to be potent benzodiazepine antagonists, indicating their potential application in neuropsychiatric drug development (Francis et al., 1991).

properties

CAS RN

877856-17-2

Product Name

N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide

Molecular Formula

C23H21ClFN5O2

Molecular Weight

453.9

IUPAC Name

N-(4-(8-chloro-1-methyl-1,2,4,5-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)-2-fluorobenzyl)cyclopropanecarboxamide

InChI

InChI=1S/C23H21ClFN5O2/c1-29-21-16(11-27-29)12-30(20-7-6-17(24)9-19(20)28-21)23(32)14-4-5-15(18(25)8-14)10-26-22(31)13-2-3-13/h4-9,11,13,27H,2-3,10,12H2,1H3,(H,26,31)

InChI Key

FZODHQCUEWKCIA-UHFFFAOYSA-N

SMILES

O=C(C1CC1)NCC2=CC=C(C(N3CC4=CNN(C)C4=NC5=CC(Cl)=CC=C53)=O)C=C2F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VA-111913;  VA111913;  VA 111913

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide
Reactant of Route 6
N-((4-(8-Chloro-1-methyl-4,10-dihydropyrazolo(4,3-C)(1,5)benzodiazepine-5-carbonyl)-2-fluoro-phenyl)methyl)cyclopropanecarboxamide

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